Ethyl 5-bromo-2,3-difluorobenzoate
Overview
Description
Ethyl 5-bromo-2,3-difluorobenzoate is a chemical compound with the molecular formula C9H7BrF2O2 . It is used as an intermediate in the synthesis of various organic compounds. This compound was first synthesized by a group of researchers at the University of Cincinnati in 2011.
Synthesis Analysis
Ethyl 5-bromo-2,3-difluorobenzoate can be synthesized by reacting 5-bromo-2,3-difluorobenzoic acid with ethanol and a suitable acid catalyst. The resulting benzoate ester can be purified by recrystallization or chromatography.Molecular Structure Analysis
The molecular structure of Ethyl 5-bromo-2,3-difluorobenzoate is represented by the InChI code1S/C9H7BrF2O2/c1-2-14-9(13)6-3-5(10)4-7(11)8(6)12/h3-4H,2H2,1H3
. This compound has a molecular weight of 265.05 Da .
Scientific Research Applications
Chemical Synthesis and Pharmacological Studies
Ethyl 5-bromo-2,3-difluorobenzoate has been utilized in chemical synthesis, particularly in the creation of various pharmacologically active derivatives. For instance, the synthesis of pharmacologically active benzo[b]thiophen derivatives involves converting ethyl 5-amino-3-methylbenzo[b]thiophen-2-carboxylate into its 4-bromo-, 5-bromo-, and 4,5-dibromo-derivatives (Chapman, Clarke, Gore, & Sharma, 1971). These compounds have shown potential in preliminary pharmacological studies.
Drug Discovery and Synthesis of Novel Compounds
In the field of drug discovery, ethyl 5-bromo-2,3-difluorobenzoate plays a critical role in synthesizing novel compounds with potential therapeutic applications. A study by Shaikh and Varvounis (2014) introduced a new method for the one-pot synthesis of 3-substituted 2,3-dihydrobenzofurans, using this compound as a starting point, showcasing its utility in creating new chemical entities for drug discovery (Shaikh & Varvounis, 2014).
Radical Scavenging and Antioxidant Properties
Research into nitrogen-containing bromophenols derived from marine red algae indicated that compounds structurally similar to ethyl 5-bromo-2,3-difluorobenzoate exhibit potent scavenging activity against radicals. These findings suggest that derivatives of ethyl 5-bromo-2,3-difluorobenzoate could have potential applications in food and pharmaceutical industries as natural antioxidants (Li, Li, Gloer, & Wang, 2012).
Applications in Organic Chemistry and Material Science
The compound's utility extends to organic chemistry and material science, where it's used in synthesizing various organic compounds with unique properties. For instance, Choi et al. (2009) prepared ethyl 2-(5-bromo-3-ethylsulfinyl-1-benzofuran-2-yl)acetate, demonstrating its potential applications in developing new materials and chemical entities (Choi, Seo, Son, & Lee, 2009).
properties
IUPAC Name |
ethyl 5-bromo-2,3-difluorobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF2O2/c1-2-14-9(13)6-3-5(10)4-7(11)8(6)12/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGGFCFSFNZQGLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC(=C1)Br)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60675233 | |
Record name | Ethyl 5-bromo-2,3-difluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60675233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-bromo-2,3-difluorobenzoate | |
CAS RN |
1187386-10-2 | |
Record name | Ethyl 5-bromo-2,3-difluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60675233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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